![molecular formula C19H27FN2O2 B5416506 4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine](/img/structure/B5416506.png)
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine, commonly known as FPEPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEPM belongs to the class of morpholine derivatives and is known for its unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of FPEPM is not fully understood. However, studies have shown that FPEPM can interact with various receptors such as dopamine receptors, sigma receptors, and NMDA receptors. FPEPM has been shown to have a high affinity for these receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
FPEPM has been shown to have various biochemical and physiological effects. In neuroscience, FPEPM has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function. In oncology, FPEPM has been shown to induce apoptosis and inhibit angiogenesis, which can inhibit tumor growth. In immunology, FPEPM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPEPM has several advantages for lab experiments. It is easy to synthesize, has high purity, and has a unique chemical structure that makes it an attractive candidate for drug development. However, FPEPM also has some limitations. It has a short half-life, which may limit its therapeutic efficacy. Additionally, FPEPM may have off-target effects, which may limit its specificity.
Direcciones Futuras
There are several future directions for FPEPM research. In neuroscience, future studies can focus on the potential therapeutic applications of FPEPM in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies can focus on optimizing the dosage and administration of FPEPM to improve its anticancer efficacy. In immunology, future studies can focus on the potential use of FPEPM in treating autoimmune diseases. Additionally, future studies can focus on developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Conclusion:
FPEPM is a chemical compound with unique chemical structure and potential therapeutic applications. The synthesis method of FPEPM is simple and efficient, and FPEPM has been extensively studied for its potential therapeutic applications in various fields. Although the mechanism of action of FPEPM is not fully understood, studies have shown that it can interact with various receptors and have various biochemical and physiological effects. FPEPM has several advantages for lab experiments, but also has some limitations. Future studies can focus on optimizing the therapeutic efficacy of FPEPM and developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Métodos De Síntesis
FPEPM can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 4-fluorophenylethylamine with 1-piperidinyl-2-chloroethanone followed by the reaction with morpholine. This method is simple, efficient, and yields high purity FPEPM.
Aplicaciones Científicas De Investigación
FPEPM has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, FPEPM has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FPEPM has been shown to inhibit tumor growth and can be used as an anticancer agent. In immunology, FPEPM has been shown to modulate the immune system and can be used to treat autoimmune diseases.
Propiedades
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-18-7-5-16(6-8-18)3-4-17-2-1-9-22(14-17)19(23)15-21-10-12-24-13-11-21/h5-8,17H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJQVHFEGLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOCC2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

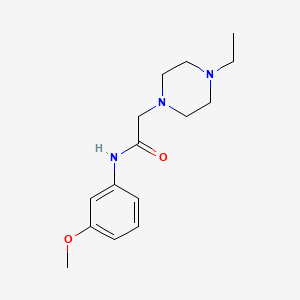
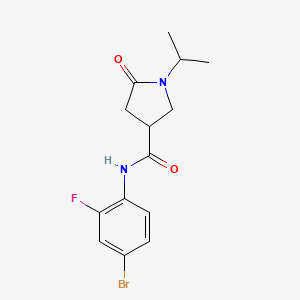
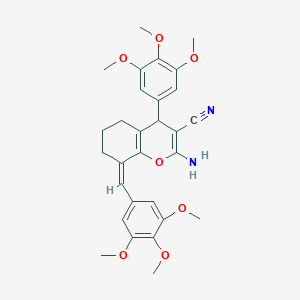
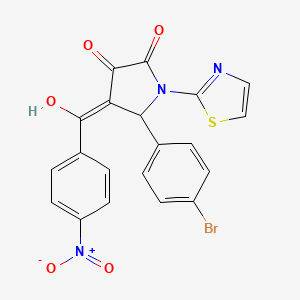
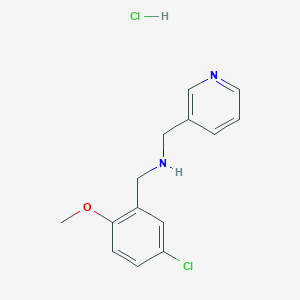
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)
![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)
![ethyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416510.png)
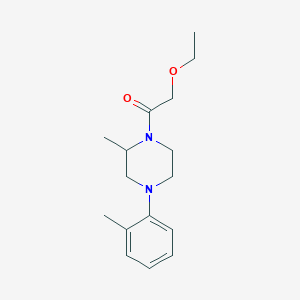
![2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)